molecular formula C7H7ClF2O2 B2538936 2-Chloro-1-cyclopropyl-4,4-difluorobutane-1,3-dione CAS No. 886494-05-9

2-Chloro-1-cyclopropyl-4,4-difluorobutane-1,3-dione

Cat. No.: B2538936
CAS No.: 886494-05-9
M. Wt: 196.58
InChI Key: MGVKPOLBFKCZCT-UHFFFAOYSA-N
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Description

2-Chloro-1-cyclopropyl-4,4-difluorobutane-1,3-dione is an organic compound with the molecular formula C7H7ClF2O2 and a molecular weight of 196.58. This compound is known for its unique structure, which includes a cyclopropyl ring and two fluorine atoms, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-cyclopropyl-4,4-difluorobutane-1,3-dione typically involves the reaction of cyclopropyl ketones with chlorinating agents and fluorinating reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or chloroform and catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process may involve multiple steps, including purification through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-cyclopropyl-4,4-difluorobutane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include cyclopropyl carboxylic acids, alcohols, and substituted cyclopropyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-1-cyclopropyl-4,4-difluorobutane-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: This compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-cyclopropyl-4,4-difluorobutane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyclopropyl ring and fluorine atoms enhances its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-cyclopropyl-4,4-difluorobutane-1,3-dione: Unique due to its specific substitution pattern and fluorine atoms.

    1-Chloro-2-cyclopropyl-4,4-difluorobutane-1,3-dione: Similar structure but different substitution position.

    2-Chloro-1-cyclopropyl-4,4-difluoropentane-1,3-dione: Similar but with an additional carbon atom in the chain.

Uniqueness

The uniqueness of this compound lies in its specific combination of a cyclopropyl ring and two fluorine atoms, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

2-chloro-1-cyclopropyl-4,4-difluorobutane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClF2O2/c8-4(6(12)7(9)10)5(11)3-1-2-3/h3-4,7H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVKPOLBFKCZCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C(C(=O)C(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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